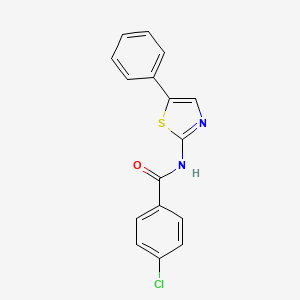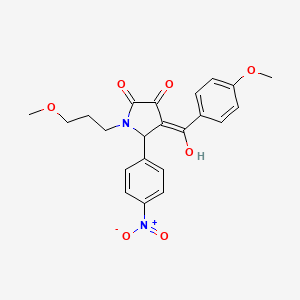![molecular formula C21H20BrClN2O4 B5303126 N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine, also known as BRD9539, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. BRD9539 has been shown to have potent anti-inflammatory and anti-cancer activity, making it a promising candidate for further research and development.
作用机制
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and thus inhibiting their ability to activate gene transcription. This leads to the downregulation of genes involved in inflammation and cancer cell proliferation, resulting in the observed anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine has been shown to have a variety of biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the induction of cell death in cancer cells, and the inhibition of tumor growth in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.
实验室实验的优点和局限性
One of the main advantages of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine for lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. It also has potent activity at low concentrations, making it a useful tool for studying the role of BET proteins in disease. However, one limitation is that it may have off-target effects at higher concentrations, which could complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict patient response to BET inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in exploring the potential of BET inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their anti-cancer activity.
合成方法
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine involves several steps, starting with the reaction of 4-bromobenzoyl chloride with 3-(4-chlorophenyl)acrylic acid to form the corresponding acid chloride. This is then reacted with valine to form the final product. The synthesis has been optimized to produce high yields of pure product, and the final compound has been characterized using a variety of analytical techniques, including NMR and mass spectrometry.
科学研究应用
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications. In particular, it has been shown to have potent anti-inflammatory activity, with the ability to suppress the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to have anti-cancer activity, with the ability to induce cell death in a variety of cancer cell lines.
属性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O4/c1-12(2)18(21(28)29)25-20(27)17(11-13-3-9-16(23)10-4-13)24-19(26)14-5-7-15(22)8-6-14/h3-12,18H,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSYWOUQFOOPX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)

![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)

![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)
